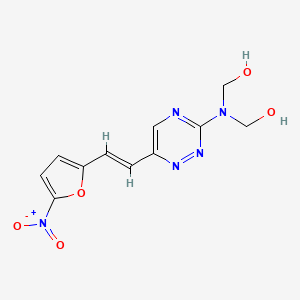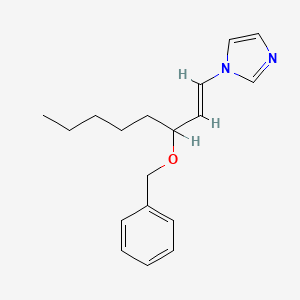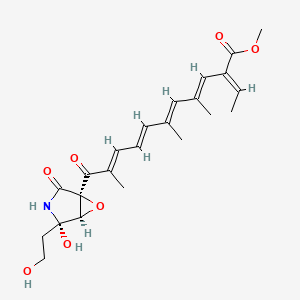
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is a hexadienedioic acid compound characterized by a 2-hydroxy substituent and a specific (2Z,4E) configuration. This compound is notable for its conjugated diene structure, which is significant in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The process includes a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be scaled up for industrial applications, given its efficiency and the high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mécanisme D'action
The mechanism by which (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets. The conjugated diene structure allows it to participate in electron transfer reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application, such as antibacterial or anticancer activity.
Comparaison Avec Des Composés Similaires
(2Z,4E)-2-Hydroxymuconic acid: This compound shares a similar hexadienedioic acid structure with a 2-hydroxy substituent.
(2Z,4E)-2,4-Dienamides: These compounds also feature conjugated diene structures and are used in similar applications.
Uniqueness: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is unique due to its specific (2Z,4E) configuration and the presence of both hydroxy and oxo functional groups
Propriétés
Numéro CAS |
50480-67-6 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(3E,5Z)-6-hydroxy-2-oxo-6-phenylhexa-3,5-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-8,13H,(H,15,16)/b8-4+,10-7- |
Clé InChI |
YOVXRIACERVBAG-BLQYPLODSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C=C/C(=O)C(=O)O)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
Synonymes |
2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, (E,Z)-isomer HOPDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)





![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)







